molecular formula C21H20FN5O B2822782 1-(4-Fluorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea CAS No. 1021111-88-5

1-(4-Fluorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea

Cat. No. B2822782
M. Wt: 377.423
InChI Key: KAGLMZHDJDZFCI-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include information about its appearance and odor.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It would include the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It would include the reaction conditions, products, and mechanisms.



Physical And Chemical Properties Analysis

This would involve determining properties such as melting point, boiling point, solubility, and stability.


Scientific Research Applications

Central Nervous System Agents

A study on a related class of compounds, N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, demonstrated that these compounds possess anxiolytic activity and muscle-relaxant properties. This suggests a potential for therapeutic applications targeting anxiety and muscle relaxation without significant sedative effects (Rasmussen et al., 1978).

Phosphodiesterase Inhibitors

Another study highlighted the discovery and optimization of pyridazinone-based phosphodiesterase 10A (PDE10A) inhibitors, pointing to their potential in treating neurological disorders such as schizophrenia (Kunitomo et al., 2014).

Met Kinase Inhibitors

Research on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides identified potent and selective Met kinase inhibitors, suggesting their application in cancer therapy (Schroeder et al., 2009).

PI3 Kinase Inhibitor Metabolites

The stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor was described, showcasing the importance of stereochemistry in the development of therapeutic agents (Chen et al., 2010).

VEGFR-2 Tyrosine Kinase Inhibitors

A study on 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas as VEGFR-2 tyrosine kinase inhibitors highlighted their potential in antiangiogenic therapy, particularly in cancer treatment (Machado et al., 2015).

Fluorescent pH Sensor

Research into a heteroatom-containing organic fluorophore demonstrated its utility as a fluorescent pH sensor, potentially useful in various biochemical and medical applications (Yang et al., 2013).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

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Please consult with a qualified professional or researcher for more specific and detailed information.


properties

IUPAC Name

1-(4-fluorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O/c22-16-6-8-17(9-7-16)23-21(28)24-18-5-3-4-15(14-18)19-10-11-20(26-25-19)27-12-1-2-13-27/h3-11,14H,1-2,12-13H2,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGLMZHDJDZFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea

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